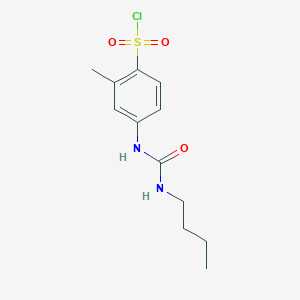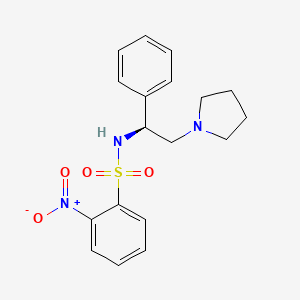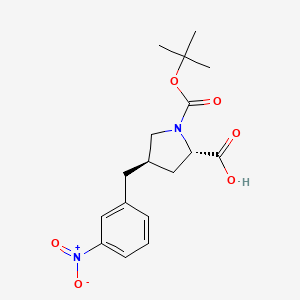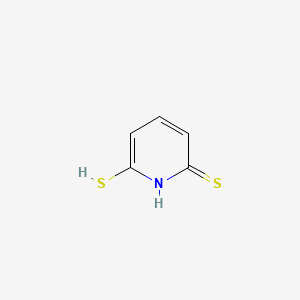
2-Phenoxyethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-Phenoxyethyl 4-methylbenzenesulfonate (2-PE 4-MBS) is an organic compound containing a phenoxy group and a 4-methylbenzenesulfonate group. It is a colorless, water-soluble solid that is used in a variety of applications, including as a surfactant and emulsifier, in pharmaceuticals, and as a chemical intermediate. 2-PE 4-MBS is also known as 2-Phenoxyethyl-p-toluenesulfonate, 2-Phenoxyethyl-4-methylbenzenesulfonate, 2-Phenoxyethyl-p-toluene-sulfonate, and 2-Phenoxyethyl-4-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Phenols and Parabens in Consumer Products and Health Implications
Phenols and parabens are used in a wide array of consumer products, leading to ubiquitous human exposure. Research has suggested potential adverse health outcomes associated with these compounds, including oxidative stress and inflammation, which may influence birth outcomes and other health effects (Watkins et al., 2015). This context is essential for understanding the broader implications of chemical compounds like "2-Phenoxyethyl 4-methylbenzenesulfonate" in scientific research, emphasizing the need for studies on exposure effects and mechanisms.
Exposure Through Personal Care ProductsThe associations between the use of personal care products and urinary concentrations of biomarkers for phenols and phthalates highlight the direct link between consumer product use and human exposure to these chemicals. Studies in Californian adults and their children have shown that certain personal care product uses are significant sources of exposure to parabens and diethyl phthalate (Philippat et al., 2015). Understanding these exposure pathways is crucial for developing safer consumer products and for research into alternatives like "this compound."
Indoor Exposure and Health Risks
The presence of parabens and phenolic compounds in indoor dust from various countries, including the US and East Asian countries, underscores the pervasive nature of these chemicals in the environment. The study by Wang et al. (2012) reveals the global challenge of managing environmental exposure to potentially harmful chemicals, emphasizing the importance of research into safer alternatives and exposure mitigation strategies (Wang et al., 2012).
Eigenschaften
IUPAC Name |
2-phenoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIGTXLXMVOOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400265 | |
| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43224-81-3 | |
| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)

![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)



